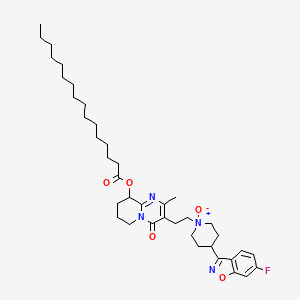

Paliperidone Palmitate N-Oxide

Description

Contextualization as a Critical Related Substance in Paliperidone (B428) Palmitate Drug Products

Paliperidone Palmitate is the palmitate ester of paliperidone, an atypical antipsychotic. researchgate.net It is formulated as a long-acting injectable suspension. japsonline.com During the manufacturing process or upon storage, Paliperidone Palmitate can undergo degradation, leading to the formation of impurities. Paliperidone Palmitate N-Oxide is one of the principal known degradation products. japsonline.comresearchgate.net

The chemical transformation involves the oxidation of the tertiary amine in the piperidine (B6355638) ring of the paliperidone moiety. This structural alteration can potentially impact the drug's stability, and efficacy. Therefore, regulatory agencies require stringent control over the levels of such related substances in the final drug product.

Table 1: Chemical and Physical Properties of Paliperidone Palmitate and its N-Oxide Derivative

| Property | Paliperidone Palmitate | This compound |

| Chemical Name | (9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate (B85987) sdiarticle4.com | 4-(6-fluorobenzo[d]isoxazol-3-yl)-1-(2-(2-methyl-4-oxo-9-(palmitoyloxy)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide synzeal.comtlcstandards.comchemicea.comcymitquimica.com |

| CAS Number | 199739-10-1 pharmaffiliates.com | 1404053-60-6 synzeal.compharmaffiliates.comsynzeal.com |

| Molecular Formula | C₃₉H₅₇FN₄O₄ pharmaffiliates.com | C₃₉H₅₇FN₄O₅ pharmaffiliates.com |

| Molecular Weight | 664.89 g/mol pharmaffiliates.com | 680.89 g/mol pharmaffiliates.com |

Academic and Research Significance in Quality Assurance and Control

The presence of this compound necessitates the development and validation of highly sensitive and specific analytical methods for its detection and quantification. synzeal.com This has driven significant research in the field of analytical chemistry. The primary goal is to ensure that the levels of this impurity remain within the acceptable limits defined by pharmacopeias and regulatory bodies.

Research efforts focus on developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API), Paliperidone Palmitate, from its impurities, including the N-oxide derivative. japsonline.comresearchgate.net These methods are crucial for routine quality control analysis and for stability studies of the drug product. japsonline.comjapsonline.com

A key analytical technique employed for this purpose is High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC). japsonline.comresearchgate.netresearchgate.net These methods are often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for accurate identification and quantification.

For instance, a rapid, stability-indicating RP-UPLC method has been developed to separate Paliperidone Palmitate from its major degradation products, including the N-Oxide. japsonline.comresearchgate.net The method utilizes a C18 column and a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). japsonline.comresearchgate.net

Table 2: Exemplary Chromatographic Conditions for the Analysis of Paliperidone Palmitate and its N-Oxide

| Parameter | Condition |

| Chromatographic System | Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) japsonline.comresearchgate.net |

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) japsonline.comresearchgate.net |

| Mobile Phase | Ammonium acetate buffer and acetonitrile (10:90 v/v) japsonline.comresearchgate.net |

| Flow Rate | 0.6 mL/min japsonline.comresearchgate.net |

| Detection Wavelength | 238 nm japsonline.comresearchgate.net |

| Run Time | 2.5 minutes japsonline.comresearchgate.net |

The validation of such analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, specificity, linearity, and robustness. japsonline.comresearchgate.net The availability of well-characterized reference standards for this compound is essential for the successful implementation of these quality control strategies. synzeal.com These reference standards are used for method development, validation, and routine quality control applications. synzeal.com

Properties

Molecular Formula |

C39H57FN4O5 |

|---|---|

Molecular Weight |

680.9 g/mol |

IUPAC Name |

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |

InChI |

InChI=1S/C39H57FN4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)48-34-17-16-24-43-38(34)41-29(2)32(39(43)46)23-27-44(47)25-21-30(22-26-44)37-33-20-19-31(40)28-35(33)49-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 |

InChI Key |

LWOIISIKMFUTBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-])C |

Origin of Product |

United States |

Chemical Synthesis and Impurity Generation Pathways

Formation of Paliperidone (B428) Palmitate N-Oxide as a Process-Related Impurity

Paliperidone Palmitate N-Oxide can be generated during the synthesis of paliperidone palmitate through several potential pathways. The use of oxidizing agents, or the presence of residual oxidants from previous synthetic steps, can contribute to its formation. Additionally, exposure to atmospheric oxygen, particularly under elevated temperatures or in the presence of certain catalysts, can facilitate the oxidation of the paliperidine moiety.

Forced degradation studies of paliperidone have demonstrated its lability under oxidative and photolytic stress, with the N-oxide being a common degradation product. acs.orgresearchgate.net This susceptibility underscores the importance of carefully controlling the reaction environment during the manufacturing process to minimize the formation of this impurity.

While a specific, detailed chemical synthesis protocol for isolating this compound is not extensively published in readily available literature, its synthesis would generally involve the controlled oxidation of paliperidone palmitate. This could theoretically be achieved using common oxidizing agents for tertiary amines, such as hydrogen peroxide or peroxyacids. However, such a synthesis is typically performed for analytical standard preparation rather than for therapeutic purposes.

Investigation of By-product Formation Mechanisms in Synthetic Routes of Paliperidone and its Palmitate Ester

The synthesis of paliperidone itself, a precursor to paliperidone palmitate, can also be a source of N-oxide impurities. The multi-step synthesis often involves various reagents and reaction conditions that could inadvertently lead to oxidation. For instance, residual oxidizing species from any of the synthetic transformations could carry over and react with the paliperidone molecule.

The esterification step to form paliperidone palmitate, which involves reacting paliperidone with palmitoyl (B13399708) chloride or another activated form of palmitic acid, is another critical stage where the N-oxide can be formed. The reaction conditions, including the choice of solvent, base, and temperature, can influence the rate of oxidation.

Studies have identified various process-related impurities in the synthesis of paliperidone, and while the focus has often been on other by-products, the potential for N-oxide formation is a recognized concern. google.com The mechanism of formation involves the nucleophilic attack of the nitrogen atom of the piperidine (B6355638) ring on an oxidizing species, leading to the formation of the N-O bond.

The following table summarizes potential sources and contributing factors for the formation of this compound during manufacturing:

| Manufacturing Stage | Potential Sources of Oxidation | Contributing Factors |

| Paliperidone Synthesis | Residual oxidizing agents from previous steps | Incomplete quenching of reagents, inadequate purification |

| Esterification to Paliperidone Palmitate | Dissolved oxygen in solvents, oxidizing impurities in reagents | Elevated reaction temperatures, prolonged reaction times, presence of metal catalysts |

| Purification and Isolation | Exposure to air and light during processing | Inefficient inert atmosphere blanketing, prolonged drying times |

| Storage of Intermediates and Final Product | Long-term exposure to atmospheric oxygen and light | Inappropriate storage conditions (temperature, humidity, light exposure) |

Strategies for Impurity Control and Removal during Manufacturing Processes

Given the potential for this compound formation, stringent control measures are implemented throughout the manufacturing process to minimize its levels in the final drug substance. These strategies can be broadly categorized into prevention and removal.

Prevention Strategies:

Inert Atmosphere: Conducting reactions and handling intermediates under an inert atmosphere, such as nitrogen or argon, is a primary strategy to prevent oxidation by atmospheric oxygen.

Use of High-Purity Reagents and Solvents: Ensuring that all raw materials, including solvents and reagents, are of high purity and free from oxidizing impurities is crucial.

Optimized Reaction Conditions: Careful optimization of reaction parameters, such as temperature, reaction time, and the stoichiometry of reagents, can minimize the formation of by-products, including the N-oxide.

Antioxidant Addition: In some cases, the addition of small amounts of antioxidants to the reaction mixture or formulation can help to scavenge oxidizing species and prevent the formation of the N-oxide.

Removal Strategies:

Crystallization and Recrystallization: Crystallization is a powerful purification technique used to separate the desired active pharmaceutical ingredient (API) from impurities. Since this compound has different physicochemical properties (e.g., polarity, solubility) compared to paliperidone palmitate, it can be effectively removed through carefully designed crystallization processes. Multiple recrystallization steps may be employed to achieve the desired purity.

Chromatographic Purification: In cases where crystallization is not sufficiently effective, chromatographic techniques, such as column chromatography, can be used for purification. This method separates compounds based on their differential adsorption to a stationary phase.

Washing and Extraction: Washing the crude product with appropriate solvents can help to remove more polar impurities like the N-oxide. Liquid-liquid extraction techniques can also be employed to partition the impurity into a different phase.

A study on the purification of paliperidone mentioned an additional purification step using a mixture of acetone (B3395972) and aqueous ammonia (B1221849) to remove any leftover N-oxide impurity. google.com This highlights the use of specific solvent systems to target the removal of this particular impurity.

The following table outlines the key strategies for controlling and removing this compound:

| Strategy | Description | Application Stage |

| Prevention | ||

| Inert Atmosphere | Use of nitrogen or argon blanketing to exclude oxygen. | Synthesis, Purification, Handling |

| High-Purity Materials | Sourcing and testing of reagents and solvents to ensure low levels of oxidizing impurities. | Raw Material Sourcing, Synthesis |

| Optimized Conditions | Fine-tuning of temperature, time, and reagent ratios to disfavor impurity formation. | Synthesis, Esterification |

| Removal | ||

| Crystallization | Selective precipitation of the desired product, leaving impurities in the mother liquor. | Purification of Intermediates and Final API |

| Chromatography | Separation based on differential adsorption to a stationary phase. | Purification (if necessary) |

| Washing/Extraction | Use of specific solvents to selectively dissolve and remove the impurity. | Purification of Crude Product |

By implementing a combination of these preventative and removal strategies, pharmaceutical manufacturers can effectively control the levels of this compound, ensuring that the final drug product meets the stringent quality and purity standards required for patient safety.

Degradation Pathways and Stability Kinetics of Paliperidone Palmitate N Oxide Formation

Oxidative Degradation Leading to Paliperidone (B428) Palmitate N-Oxide Formation

Paliperidone Palmitate is susceptible to oxidative degradation, which is a primary route for the formation of the N-oxide derivative. nih.gov Forced degradation studies have consistently identified Paliperidone Palmitate N-Oxide as a principal product when the parent compound is exposed to oxidizing agents. nih.gov

Studies using strong oxidizing agents like hydrogen peroxide have demonstrated this conversion. In one study, exposing an acidic solution of paliperidone to 18% hydrogen peroxide resulted in a slow decomposition process. nih.gov After 72 hours of exposure, 83.49% of the initial drug content remained, with the N-oxide derivative being identified as a degradation product via UPLC-MS analysis. nih.gov The appearance of a common degradation peak in samples subjected to oxidative stress and those undergoing TiO2-photocatalysed degradation further corroborates that the N-oxide is a characteristic oxidative byproduct. nih.gov

The specific mechanism of N-oxide formation involves the oxidation of the tertiary amine nitrogen atom within the piperidine (B6355638) ring of the paliperidone structure. This reaction is a common metabolic and chemical degradation pathway for molecules containing such a functional group. The presence of an oxidizing agent facilitates the donation of an oxygen atom to the electron-rich nitrogen, resulting in the formation of the N-oxide.

In studies involving potassium permanganate (B83412) in an acidic medium, the oxidative degradation of paliperidone was observed to follow a pseudo-first-order reaction condition. researchgate.net While this particular study identified different fragmentation products via LC-MS, it highlights the molecule's susceptibility to oxidation. The formation of the N-oxide under oxidative stress is a well-established pathway for similar chemical structures. nih.govnih.gov

Photolytic Degradation and N-Oxide Generation

Exposure to light, particularly UV radiation, is a significant factor in the degradation of paliperidone and leads to the generation of its N-oxide. nih.gov Photolysis has been identified as a more potent degradation factor compared to oxidation under certain experimental conditions. nih.gov

In a forced degradation study, the exposure of a paliperidone solution to light for 24 hours resulted in a substantial loss of the parent drug, with only 24.64% remaining. nih.gov Analysis of the stressed samples confirmed the presence of the N-oxide derivative among the degradation products. nih.gov Further research has established that paliperidone is labile under photolytic stress conditions, and a common degradation peak observed in these studies corresponds to the N-oxide. nih.gov This indicates that photo-oxidation is a key mechanism for its formation.

Hydrolytic and Thermal Stress Effects on N-Oxide Formation Profile

The stability of paliperidone has been evaluated under hydrolytic (acidic, neutral, and alkaline) and thermal stress conditions. The drug is reported to be labile under hydrolytic stress. nih.gov However, the degradation products formed under acid and alkali hydrolysis are distinct from the N-oxide, suggesting that hydrolysis is not a primary pathway for its formation. researchgate.net

Under conditions of dry heat, paliperidone has been found to be relatively stable. nih.gov While thermal degradation does occur and follows first-order kinetics, it does not typically result in the significant formation of this compound. nih.gov Instead, other degradation products are more commonly observed. This suggests that thermal stress alone is less likely to cause the specific oxidation of the tertiary amine required to form the N-oxide compared to oxidative and photolytic pathways.

| Stress Condition | Drug Remaining | Duration | Key Degradation Product |

| Oxidation (18% H₂O₂) | 83.49% | 72 hours | N-Oxide Derivative nih.gov |

| Photolysis | 24.64% | 24 hours | N-Oxide Derivative nih.gov |

| Hydrolysis | Labile | Not Specified | Products other than N-Oxide nih.govresearchgate.net |

| Dry Heat | Stable | Not Specified | Minor degradation, not primarily N-Oxide nih.govnih.gov |

Kinetic Modeling of this compound Formation

The degradation of paliperidone leading to its various impurities, including the N-oxide, has been shown to follow specific kinetic models. Studies investigating the decomposition kinetics have determined that the degradation under oxidative, thermal, and photolytic stress conditions follows first-order reactions. nih.gov

| Degradation Pathway | Reaction Order |

| Oxidation | First-Order nih.gov |

| Heat | First-Order nih.gov |

| Photolysis | First-Order nih.gov |

Influence of Formulation Excipients and Environmental Factors on Degradation Pathways

The stability of paliperidone and the formation of its N-oxide can be significantly influenced by formulation excipients and environmental conditions.

Studies on the effect of surfactants on the photostability of paliperidone revealed that the presence of cationic and non-ionic surfactants leads to major degradation when exposed to sunlight for 72 hours. nih.gov This suggests that the choice of solubilizing or stabilizing agents in a liquid formulation can either accelerate or mitigate photodegradation pathways leading to the N-oxide.

Titanium dioxide (TiO₂), a common excipient used as a pigment and opacifier, has been shown to act as a photocatalyst in the degradation of paliperidone. In a solution containing titanium dioxide, 53% of the drug was degraded after 72 hours of exposure to sunlight. nih.gov Notably, the analysis showed a common degradation peak corresponding to the N-oxide, indicating that TiO₂ facilitates its formation via a photocatalytic oxidative pathway. nih.gov

Conversely, compatibility studies with common solid dosage form excipients such as HPMC, lactose, magnesium stearate, talc, and microcrystalline cellulose (B213188) have shown no significant interactions that would promote degradation. semanticscholar.org This indicates that in solid formulations, the intrinsic stability of the drug molecule under specific environmental conditions (light, oxygen) is the primary concern.

| Excipient/Factor | Effect on Paliperidone Stability | N-Oxide Formation |

| Cationic/Non-ionic Surfactants | Major photodegradation nih.gov | Implied as a photodegradation product nih.gov |

| Titanium Dioxide (TiO₂) (in solution) | 53% degradation after 72h sunlight exposure nih.gov | N-Oxide peak observed nih.gov |

| HPMC, Lactose, Mg Stearate, etc. | No significant interaction/incompatibility | Not promoted by these excipients |

Advanced Analytical Methodologies for Characterization and Quantification of Paliperidone Palmitate N Oxide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and quantification of Paliperidone (B428) Palmitate N-Oxide from the parent drug and other related substances. High-resolution separation is paramount for accurate impurity profiling.

Ultra-Performance Liquid Chromatography (UPLC) Method Development for N-Oxide Resolution

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the rapid and efficient separation of pharmaceutical compounds. A stability-indicating reversed-phase UPLC (RP-UPLC) method has been specifically developed for the determination of Paliperidone Palmitate and its degradation products, including the N-oxide. japsonline.comresearchgate.net This method demonstrates the high resolving power of UPLC technology in a short analysis time.

The successful separation was achieved on an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). japsonline.comresearchgate.net The mobile phase, a crucial component in chromatographic separation, consisted of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in a 10:90 (v/v) ratio, delivered at a flow rate of 0.6 mL/min. japsonline.comresearchgate.net Detection was performed using a UV detector at a wavelength of 238 nm. japsonline.comresearchgate.net This optimized method was capable of separating Paliperidone Palmitate from its two major known degradation products, Paliperidone Palmitate N-Oxide and paliperidone, within a run time of 2.5 minutes. japsonline.comresearchgate.net

Initial method development efforts using an Acquity BEH C8 column with a water and acetonitrile gradient resulted in co-elution of the API and impurity peaks. japsonline.com The switch to the C18 column and optimization of the mobile phase and temperature were critical in achieving the desired resolution. japsonline.com

Table 1: Optimized UPLC Method Parameters for this compound Resolution

| Parameter | Condition |

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Ammonium acetate buffer: Acetonitrile (10:90, v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 238 nm |

| Column Temperature | 50°C |

| Injection Volume | 1 µL |

| Run Time | 2.5 minutes |

This interactive table summarizes the key parameters of the developed RP-UPLC method.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for routine quality control and impurity profiling in the pharmaceutical industry. Several RP-HPLC methods have been developed and validated for the quantification of paliperidone and the separation of its related impurities. ijper.orgrasayanjournal.co.inijpbs.com These methods are capable of resolving this compound from the active ingredient and other process-related impurities.

A typical RP-HPLC method for impurity profiling utilizes a C18 column, such as a Zorbax SB C18 (100 x 4.6 mm, 3.5 µm), with a mobile phase consisting of a buffer (e.g., 2.1g of tetrabutyl ammonium hydrogen sulphate in 100 mL of water) and an organic modifier like acetonitrile in a 90:10 v/v ratio. ijpbs.com The flow rate is generally maintained around 1.0 mL/min, with UV detection at approximately 275 nm. ijpbs.com Such methods have demonstrated the ability to separate paliperidone from its known impurities with good resolution and peak shape. ijpbs.com The development of these methods often involves a systematic approach to optimize parameters such as the mobile phase composition, pH, and column temperature to achieve the desired separation.

Spectrometric Characterization and Structural Elucidation

Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural elucidation of impurities like this compound.

Mass Spectrometry (MS) for Comprehensive Structural Elucidation of N-Oxide

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, enabling its structural confirmation. For this compound, mass spectrometry is used to confirm the addition of an oxygen atom to the paliperidone moiety. A study on the degradation of paliperidone identified an N-oxide derivative with a measured m/z of 445.3128, which corresponds to the protonated molecule of paliperidone N-oxide. nih.gov This provides direct evidence for the presence of the N-oxide functionality.

Application of Advanced Mass Spectrometric Techniques (e.g., LC-MS/MS, Ion Trap-MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of complex mixtures. This technique is particularly valuable for the characterization of impurities present at low levels. In LC-MS/MS, the precursor ion corresponding to the compound of interest is selected and fragmented to produce a characteristic product ion spectrum, which serves as a molecular fingerprint.

For the analysis of paliperidone and its metabolites, LC-MS/MS methods have been developed that can be adapted for the characterization of this compound. nih.gov The fragmentation of the paliperidone moiety provides structural information. For instance, the mass spectrum of paliperidone shows a precursor ion [M+H]+ at m/z 427.214. nih.gov The N-oxide derivative would be expected to have a precursor ion at a higher m/z value, corresponding to the addition of an oxygen atom (approximately 16 Da). The fragmentation pattern of this N-oxide precursor ion would then be analyzed to pinpoint the location of the N-oxidation.

Validation of Analytical Methods for this compound Determination according to International Conference on Harmonisation (ICH) Guidelines

The reliability and accuracy of any analytical method used for pharmaceutical quality control must be demonstrated through a rigorous validation process. The validation of analytical methods for the determination of this compound is performed in accordance with the guidelines established by the International Conference on Harmonisation (ICH). japsonline.comijper.orgrasayanjournal.co.in

The validation process encompasses the evaluation of several key parameters to ensure the method is suitable for its intended purpose. These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 2: Summary of ICH Validation Parameters for a UPLC Method for Paliperidone Palmitate

| Validation Parameter | Results |

| Specificity | The method demonstrated specificity by separating the analyte from its degradation products (including N-oxide) and placebo components. japsonline.com |

| Linearity | Linear results were obtained over a concentration range of 156 to 468 µg/mL for paliperidone palmitate. japsonline.com The correlation coefficient (r²) is typically ≥ 0.999. rasayanjournal.co.in |

| Accuracy | The accuracy, often assessed through recovery studies, should be within a predefined acceptance range (e.g., 98-102%). rasayanjournal.co.in |

| Precision | The relative standard deviation (RSD) for repeatability and intermediate precision should be less than 2%. ijper.org |

| Detection Limit (LOD) | The lowest concentration of the analyte that can be detected. |

| Quantitation Limit (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method's performance is evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. |

This interactive table provides an overview of the validation parameters as per ICH guidelines for a typical UPLC method for paliperidone palmitate analysis, which would be applicable to the quantification of its N-oxide impurity.

Impurity Profiling and Determination of Detection and Quantification Limits in Complex Pharmaceutical Matrices

The robust characterization and quantification of impurities are critical components of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. For Paliperidone Palmitate, a long-acting injectable antipsychotic, a key related substance and potential degradation product is this compound. This section delves into the advanced analytical methodologies employed for the impurity profiling of this specific compound and the determination of its detection and quantification limits within complex pharmaceutical matrices, such as injectable suspensions.

This compound is a known major degradation product of paliperidone palmitate, particularly formed under oxidative stress conditions. scispace.comjapsonline.com Its presence in the final drug product needs to be carefully monitored and controlled. To this end, various stability-indicating analytical methods have been developed and validated, primarily utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC). scispace.comjapsonline.com These methods are designed to resolve this compound from the active pharmaceutical ingredient (API) and other potential process-related impurities and degradation products.

Forced degradation studies are instrumental in identifying potential degradation pathways and demonstrating the specificity of analytical methods. In the case of paliperidone palmitate, exposure to oxidative conditions, such as treatment with hydrogen peroxide, has been shown to result in the formation of the N-oxide derivative. scispace.com These studies confirm that the analytical methods employed can effectively separate the N-oxide from the parent compound, a critical aspect of impurity profiling.

A crucial aspect of method validation, as per the International Council for Harmonisation (ICH) guidelines, is the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. While several studies have established LOD and LOQ values for the parent compound, paliperidone palmitate, specific data for the N-oxide impurity is less commonly reported. However, a validated spectrophotometric method has determined the LOD and LOQ for paliperidone palmitate to be 0.03 µg/ml and 0.10 µg/ml respectively. researchgate.net Another study using RP-HPLC reported LOD and LOQ values for paliperidone as 0.14 µg/ml and 0.42 µg/ml, respectively. ijper.org

The development of sensitive and specific analytical methods is paramount for the accurate profiling and quantification of this compound. The data generated from these methodologies are essential for setting appropriate specifications for impurities in the drug product, thereby ensuring its quality and safety.

Research Findings on Analytical Methodologies

| Methodology | Stationary Phase | Mobile Phase | Detection Wavelength | Key Findings |

|---|---|---|---|---|

| RP-UPLC | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Ammonium acetate buffer and acetonitrile (10:90 v/v) | 238 nm | Successfully separated paliperidone palmitate from its major degradation products, including the N-Oxide, within a short run time. The method was validated according to ICH guidelines. scispace.comjapsonline.com |

| Spectrophotometry | Not Applicable | Not Applicable | 278 nm | A simple, sensitive, and economical method for the determination of paliperidone palmitate in bulk and injectable suspension formulations. researchgate.net |

| RP-HPLC | Phenomenex, Gemini NX, Octadecyl silane (B1218182) column (150x4. 6 mm, 5 µm, particle size) | Methanol: acetonitrile: 0.15% v/v triethylamine (B128534) in water (pH 6) in the ratio of 50:20:30 v/v | 237 nm | A stability-indicating method capable of separating paliperidone from its degradation products. ijper.org |

Detection and Quantification Limits

| Compound | Methodology | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| Paliperidone Palmitate | Spectrophotometry | 0.03 µg/ml researchgate.net | 0.10 µg/ml researchgate.net |

| Paliperidone | RP-HPLC | 0.14 µg/ml ijper.org | 0.42 µg/ml ijper.org |

Impurity Control and Risk Assessment in Pharmaceutical Development

Development of Robust Control Strategies for Paliperidone (B428) Palmitate N-Oxide in Drug Substance and Drug Product

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final product. Paliperidone Palmitate N-Oxide, a known degradation and metabolic product of Paliperidone Palmitate, requires robust control strategies throughout the manufacturing process of both the drug substance (the active pharmaceutical ingredient, API) and the final drug product. These strategies are centered on the development and validation of stability-indicating analytical methods capable of accurately detecting and quantifying this impurity.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed for this purpose. japsonline.comresearchgate.net These methods are designed to separate this compound from the parent compound and other related substances. Method development involves optimizing various chromatographic parameters to ensure specificity, sensitivity, and accuracy.

Forced degradation studies are integral to developing these control strategies. japsonline.com By subjecting Paliperidone Palmitate to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation, manufacturers can identify potential degradation products, including the N-oxide. europa.eu This information is crucial for developing analytical methods that can effectively resolve these impurities and for understanding the degradation pathways, which in turn informs manufacturing and storage conditions to minimize impurity formation. europa.eu

A key aspect of a robust control strategy is the validation of these analytical procedures according to International Council for Harmonisation (ICH) guidelines. europa.eu Validation ensures that the method is suitable for its intended purpose, demonstrating specificity for detecting the N-oxide impurity among other components and degradation products. europa.eu

The following table summarizes key parameters of analytical methods developed for the determination of Paliperidone Palmitate and its related substances, including the N-oxide.

| Parameter | Method 1: RP-UPLC japsonline.com | Method 2: HPLC ijpbs.com |

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Zorbax SB C18 (100 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (10:90 v/v) | TBAHS Buffer and Acetonitrile (90:10 v/v) |

| Flow Rate | 0.6 mL/min | 1.0 mL/min |

| Detection | UV at 238 nm | UV at 275 nm |

| Column Temp. | 50°C | 40°C |

| Key Feature | Separated Paliperidone Palmitate from N-Oxide and Paliperidone degradation products within 2.5 minutes. | Method was validated for specificity, precision, linearity, and accuracy. |

This table is generated based on data from published research articles.

Control strategies extend beyond analytical testing to encompass the entire manufacturing process. This includes sourcing high-quality starting materials, defining and controlling critical process parameters, and establishing appropriate storage and handling conditions for both the drug substance and the finished drug product to prevent degradation. jpionline.org

Establishment of Specification Limits for Related Substances in Compliance with Regulatory Standards

Specification limits for impurities like this compound are established to ensure that the drug product is safe and of high quality. These limits are set in accordance with regulatory guidelines provided by the International Council for Harmonisation (ICH), specifically the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. jpionline.orgeuropa.eu

The ICH guidelines provide a framework for setting acceptance criteria for impurities based on established thresholds for reporting, identification, and qualification. slideshare.net

Reporting Threshold: The level at which an impurity must be reported in a regulatory application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity's biological safety must be established.

These thresholds are determined by the maximum daily dose (MDD) of the drug substance. The following table illustrates the ICH Q3B(R2) thresholds for degradation products in new drug products.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg (whichever is lower) | 0.5% or 1.0 mg (whichever is lower) |

| > 1 g | 0.05% | 0.10% | 0.15% or 5.0 mg (whichever is lower) |

This table is based on the ICH Q3B(R2) guideline. europa.eu

The rationale for setting a specific limit for this compound involves considering the impurity profiles of batches manufactured during clinical development and those produced by the proposed commercial process. ich.org If the N-oxide impurity is also a significant human metabolite, it is generally considered qualified from a safety perspective. ich.org The final specification for the drug product will include a specific acceptance criterion for this compound if it is identified as a specified impurity, meaning it is individually listed and limited. slideshare.net

Theoretical Approaches to Predicting N-Oxide Formation Susceptibility

Predicting the likelihood of N-oxide formation is a valuable tool in early drug development, helping to identify molecules that may be susceptible to this metabolic or degradation pathway. nih.govnih.gov Several theoretical and computational approaches, often referred to as in silico methods, are used to assess this susceptibility. These methods analyze the relationship between a molecule's chemical structure and its metabolic fate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical and statistical methods to establish a correlation between the chemical structure of a compound and its biological or physicochemical properties, including its propensity for metabolic transformation. nih.govresearchgate.net By analyzing features of molecules known to form N-oxides, these models can predict the likelihood of N-oxidation for new chemical entities.

Machine Learning (ML) and Deep Learning (DL) Models: More advanced computational tools utilize machine learning algorithms. nih.gov These models are trained on large datasets of known metabolic transformations. nih.gov They can identify complex patterns in molecular structures that make certain atoms, such as the tertiary amine nitrogen in the paliperidone structure, susceptible to oxidation. nih.gov Some deep learning models can even predict the structure of potential metabolites directly from the parent drug's structure. oup.com

Rule-Based Expert Systems: These systems use a predefined set of biotransformation rules, compiled from extensive experimental data and expert knowledge, to predict metabolic pathways. oup.comresearchgate.net For N-oxidation, the system would identify structural motifs, such as accessible tertiary amines or N-heterocycles, and apply a rule that suggests N-oxide formation as a possible metabolic outcome. researchgate.net

The table below compares these theoretical approaches.

| Approach | Principle | Advantages | Limitations |

| QSAR/QSPR | Correlates molecular descriptors with metabolic properties using statistical models. researchgate.net | Relatively simple and computationally efficient. | Accuracy depends heavily on the quality and diversity of the training data. |

| Machine/Deep Learning | Learns complex patterns from large datasets of metabolic reactions to make predictions. nih.gov | Can identify non-obvious relationships and offer higher predictive accuracy. oup.com | Requires large, high-quality datasets for training; models can be a "black box." |

| Rule-Based Systems | Applies a library of known biotransformation rules to a molecule's structure. researchgate.net | Provides mechanistically plausible predictions and is easy to interpret. | Limited by the scope of the predefined rules; may not predict novel transformations. oup.com |

Role of this compound as a Pharmaceutical Reference Standard

This compound, when synthesized and purified, serves a crucial role as a pharmaceutical reference standard. synzeal.com A reference standard is a highly characterized material used as a benchmark for quality control and analytical testing.

The primary functions of a this compound reference standard include:

Impurity Identification: It is used to confirm the identity of unknown peaks observed during the chromatographic analysis of Paliperidone Palmitate drug substance and drug product. By comparing the retention time of the unknown peak with that of the N-oxide reference standard, analysts can positively identify it. synzeal.com

Method Validation: The reference standard is essential for validating the performance of analytical methods. It is used to demonstrate the method's specificity (the ability to distinguish the impurity from the API), accuracy (closeness of the test results to the true value), and linearity (proportionality of the analytical signal to the concentration of the impurity). synzeal.com

Quantification: It is used to create calibration curves to accurately quantify the amount of this compound present in a test sample. This ensures that the impurity levels are below the established specification limits.

Quality Control (QC): In routine QC testing of batches of Paliperidone Palmitate, the reference standard is used as a control to ensure the analytical system is performing correctly and to verify the identity and quantity of any detected N-oxide impurity. synzeal.com

Suppliers of pharmaceutical reference standards provide a comprehensive Certificate of Analysis (COA) for compounds like this compound, which includes detailed information on its identity, purity, and characterization data, ensuring its suitability for regulatory purposes. synzeal.com

Q & A

Q. What experimental design methodologies are recommended for optimizing long-acting injectable formulations of paliperidone palmitate?

Central Composite Design (CCD) is a robust statistical approach for formulation optimization. CCD allows systematic evaluation of critical variables (e.g., polymer-to-drug ratio, solvent composition) while minimizing experimental runs. For paliperidone palmitate, CCD has been applied to optimize PLGA-based microspheres, ensuring controlled drug release and stability. Key outputs include response surface models to predict dissolution profiles and physicochemical stability .

Q. How can differential scanning calorimetry (DSC) characterize the crystalline structure of paliperidone palmitate in microsphere formulations?

DSC analysis identifies phase transitions and crystallinity changes during formulation. Paliperidone palmitate exhibits a characteristic endothermic peak at ~119°C, confirming its crystalline nature. Reduced peak intensity in microspheres suggests partial amorphization, which impacts drug release kinetics. Researchers should compare thermograms of raw API, placebo, and formulated microspheres to assess interactions between drug and polymer matrices .

Q. What pharmacokinetic (PK) parameters are critical for evaluating paliperidone palmitate’s absorption profile in preclinical studies?

Key PK parameters include:

- Tmax : Median time to peak plasma concentration (13 days post-intramuscular injection).

- AUC : Area under the curve to assess bioavailability.

- Cmax : Peak plasma concentration. Body mass index (BMI) and injection site (deltoid vs. gluteal) significantly influence these parameters. Population PK models should account for covariates like BMI to optimize dosing .

Advanced Research Questions

Q. How can researchers address contradictions in clinical efficacy data between paliperidone palmitate and oral antipsychotics?

Contradictions often arise from adherence variability and prescription complexity. For example, a Taiwan study found no superiority of paliperidone palmitate over oral risperidone in preventing readmissions, likely due to incomplete initiation regimens (only 44% followed recommended dosing). Methodological solutions:

Q. What statistical approaches are suitable for non-inferiority trials comparing long-acting formulations (e.g., 6-month vs. 3-month paliperidone palmitate)?

Non-inferiority margins should align with clinical consensus (e.g., ≤10% relapse risk difference). The Phase 3 Route 6 Study (N=702) used Kaplan-Meier survival analysis with log-rank tests to compare time-to-relapse between PP6M and PP3M. Sensitivity analyses (per-protocol vs. intent-to-treat) validated robustness. Sample size calculations must account for dropout rates and region-specific relapse baselines .

Q. How can pharmacoeconomic evaluations be integrated into schizophrenia trials involving paliperidone palmitate?

Apply the CHEERS (Consolidated Health Economic Evaluation Reporting Standards) framework to assess cost-effectiveness. Metrics include:

- QALYs (Quality-Adjusted Life Years) : Derived from PANSS (Positive and Negative Syndrome Scale) improvements.

- Cost-saving analysis : Compare hospitalization costs between paliperidone palmitate and oral alternatives. Sensitivity analyses should test assumptions about adherence rates and long-term relapse probabilities .

Q. What in vitro-in vivo correlation (IVIVC) models are applicable to paliperidone palmitate microspheres?

Level A IVIVC correlates cumulative drug release in vitro with plasma concentration-time profiles. For paliperidone palmitate, use USP Apparatus 4 (flow-through cell) with biorelevant media (pH 7.4) to simulate intramuscular conditions. Nonlinear mixed-effects modeling (NONMEM) can bridge dissolution data to PK outcomes, enabling formulation adjustments without additional clinical trials .

Methodological Considerations

- PICOT Framework : Structure research questions around Population (e.g., schizophrenia patients with BMI >30), Intervention (paliperidone palmitate dose), Comparison (oral risperidone), Outcome (relapse rate), and Time (12-month follow-up) .

- Data Contradictions : Use meta-regression to explore heterogeneity across studies, such as differences in initiation regimens or regional prescribing practices .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.